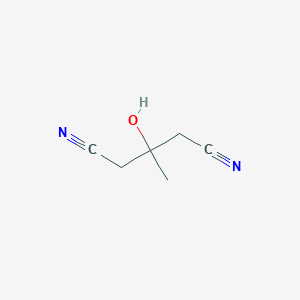
3-Hydroxy-3-methylpentanedinitrile
Descripción general
Descripción
3-Hydroxy-3-methylpentanedinitrile: is an organic compound with the molecular formula C6H8N2O . It is characterized by the presence of a hydroxyl group (-OH) and two nitrile groups (-CN) attached to a pentane backbone. This compound is of interest in various fields of chemistry due to its unique structure and reactivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Synthesis from 3-methylglutaronitrile: One common method involves the hydroxylation of 3-methylglutaronitrile using appropriate oxidizing agents under controlled conditions.
Industrial Production Methods: Industrial synthesis often involves the use of catalysts to facilitate the hydroxylation process, ensuring high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 3-Hydroxy-3-methylpentanedinitrile can undergo oxidation reactions to form corresponding oxo compounds.
Reduction: Reduction of the nitrile groups can lead to the formation of primary amines.
Substitution: The hydroxyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a metal catalyst.
Substitution Reagents: Halogenating agents like thionyl chloride (SOCl2) for converting the hydroxyl group to a halide.
Major Products:
Oxidation Products: Corresponding oxo compounds.
Reduction Products: Primary amines.
Substitution Products: Halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Intermediate in Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Catalyst Development: Studied for its potential use in developing new catalytic processes.
Biology and Medicine:
Pharmaceutical Research: Investigated for its potential biological activity and as a precursor for drug development.
Biochemical Studies: Used in studies to understand enzyme interactions and metabolic pathways.
Industry:
Material Science: Utilized in the production of polymers and advanced materials.
Chemical Manufacturing: Employed in the synthesis of specialty chemicals and fine chemicals.
Mecanismo De Acción
The mechanism of action of 3-Hydroxy-3-methylpentanedinitrile involves its interaction with various molecular targets. The hydroxyl and nitrile groups can form hydrogen bonds and coordinate with metal ions, influencing biochemical pathways and catalytic processes. The compound’s reactivity is largely determined by the electronic effects of the nitrile groups and the steric effects of the methyl group .
Comparación Con Compuestos Similares
3-Hydroxy-3-methylglutaronitrile: Similar structure but with an additional carbon in the backbone.
3-Hydroxy-2-methylpentanedinitrile: Differing in the position of the methyl group.
3-Hydroxy-3-ethylpentanedinitrile: Differing in the alkyl group attached to the central carbon.
Uniqueness: 3-Hydroxy-3-methylpentanedinitrile is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and properties. Its ability to undergo diverse chemical reactions makes it a versatile compound in synthetic chemistry .
Propiedades
IUPAC Name |
3-hydroxy-3-methylpentanedinitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-6(9,2-4-7)3-5-8/h9H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMYCGBHPZNFSLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC#N)(CC#N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70507995 | |
| Record name | 3-Hydroxy-3-methylpentanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70507995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72060-94-7 | |
| Record name | 3-Hydroxy-3-methylpentanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70507995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








methyl}amino)benzoic acid](/img/structure/B3056454.png)
![Benzenamine, 4,4'-methylenebis[N-[(4-methoxyphenyl)methylene]-](/img/structure/B3056455.png)




